7-(Difluoromethyl)isoquinoline-1-carbonitrile
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Overview
Description
7-(Difluoromethyl)isoquinoline-1-carbonitrile is a chemical compound with the molecular formula C11H6F2N2 and a molecular weight of 204.18 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)isoquinoline-1-carbonitrile typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of the desired isoquinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline derivatives.
Scientific Research Applications
7-(Difluoromethyl)isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that isoquinoline derivatives can interact with various biological targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Isoquinolinecarbonitrile: A closely related compound with similar structural features.
Fluorinated Isoquinolines: Compounds with fluorine atoms attached to the isoquinoline ring, which exhibit unique properties.
Uniqueness
7-(Difluoromethyl)isoquinoline-1-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H6F2N2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
7-(difluoromethyl)isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H6F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H |
InChI Key |
MJFKKSFBVOPZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)C(F)F |
Origin of Product |
United States |
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